3-Chloro-2-fluoropyridine-4-carboxylic acid

Regioselective metalation Heterocyclic functionalization Fluoropyridine synthesis

3-Chloro-2-fluoropyridine-4-carboxylic acid (CAS 741683-19-2) is a precision halogenated pyridine scaffold. Its 4-carboxylic acid, 2-fluoro, and 3-chloro substitution pattern enables orthogonal derivatization for kinase and CNS targets. Supplied at ≥97% purity for Nav1.7 inhibitor SAR campaigns. Avoid regioisomer variability; secure the correct substitution vector for your medicinal chemistry program.

Molecular Formula C6H3ClFNO2
Molecular Weight 175.54 g/mol
CAS No. 741683-19-2
Cat. No. B1590202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-2-fluoropyridine-4-carboxylic acid
CAS741683-19-2
Molecular FormulaC6H3ClFNO2
Molecular Weight175.54 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1C(=O)O)Cl)F
InChIInChI=1S/C6H3ClFNO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2H,(H,10,11)
InChIKeyPYLURACOOBPBPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-2-fluoropyridine-4-carboxylic Acid (CAS 741683-19-2): Procurement-Grade Specification for Heterocyclic Building Block Applications


3-Chloro-2-fluoropyridine-4-carboxylic acid (CAS 741683-19-2), also known as 3-chloro-2-fluoroisonicotinic acid, is a halogenated heterocyclic building block with the molecular formula C₆H₃ClFNO₂ and a molecular weight of 175.54 g/mol . The compound features a pyridine core bearing three distinct functional handles: a fluorine atom at the 2-position, a chlorine atom at the 3-position, and a carboxylic acid group at the 4-position. This substitution pattern enables orthogonal derivatization strategies in medicinal chemistry programs, particularly for the synthesis of kinase inhibitors and antibacterial agents where precise regiochemical control is essential [1]. As a solid with a reported melting point range of 261–271°C and calculated XLogP of 1.4 , it serves as a well-defined intermediate rather than a final active pharmaceutical ingredient. The compound is commercially available from multiple suppliers at purities typically ranging from 95% to 97% .

Why 3-Chloro-2-fluoropyridine-4-carboxylic Acid Cannot Be Replaced by Other Fluoropyridine Carboxylic Acid Isomers


Fluoropyridine carboxylic acid isomers share the same molecular formula (C₆H₄FNO₂ for monofluoro derivatives; C₆H₃ClFNO₂ for chlorofluoro derivatives) and comparable molecular weights, yet differ fundamentally in their regiochemical substitution pattern. This regiochemical identity determines which downstream synthetic transformations are accessible and which final drug-like substitution vectors are achievable. Replacing 3-chloro-2-fluoropyridine-4-carboxylic acid with an alternative regioisomer—such as 2-chloro-4-fluoropyridine-3-carboxylic acid or 3-chloro-4-fluoropyridine-2-carboxylic acid—alters the spatial orientation of the carboxylic acid handle relative to the halogen substituents, thereby changing the geometry of the final molecule when incorporated into a larger scaffold [1]. In drug discovery programs targeting specific protein binding pockets, a 1-2 Å shift in substitution vector can abolish target engagement entirely. The fluorine atom at the 2-position and chlorine at the 3-position create a specific electronic environment on the pyridine ring that influences the reactivity of the 4-carboxylic acid toward amide coupling and the susceptibility of remaining positions toward further functionalization via metalation or cross-coupling [2]. Generic substitution with an isomer that merely shares the empirical formula but differs in substitution pattern therefore introduces uncontrolled variables into established synthetic routes and SAR (structure-activity relationship) campaigns. The quantitative evidence below substantiates this non-interchangeability.

Quantitative Differentiation Evidence for 3-Chloro-2-fluoropyridine-4-carboxylic Acid (CAS 741683-19-2) Relative to Structural Analogs


Regioexhaustive Carboxylation Selectivity: 3-Chloro-2-fluoropyridine-4-carboxylic Acid as the Sole 4-Carboxylated Product from 3-Chloro-2-fluoropyridine

In the regioexhaustive functionalization strategy applied to 3-chloro-2-fluoropyridine, the target compound 3-chloro-2-fluoropyridine-4-carboxylic acid was obtained as the exclusive carboxylation product when metalation was directed to the 4-position, in contrast to alternative conditions that produce 3-chloro-2-fluoropyridine-5-carboxylic acid or 3-chloro-2-fluoropyridine-6-carboxylic acid [1]. The differentiation lies in the regiochemical outcome: under conditions employing LDA (lithium diisopropylamide) for deprotonation, metalation occurs selectively at the 4-position, enabling exclusive access to the 4-carboxylic acid derivative. This contrasts sharply with the use of n-butyllithium, which favors metalation at alternative positions on the pyridine ring [1]. For procurement decisions, this means that purchasing the pre-formed 3-chloro-2-fluoropyridine-4-carboxylic acid guarantees regiochemical identity without requiring the user to perform and optimize the metalation-carboxylation sequence in-house.

Regioselective metalation Heterocyclic functionalization Fluoropyridine synthesis

Low Affinity for Nav1.7 Sodium Channel Defines Utility as Negative Control or Scaffold Starting Point

In whole-cell voltage clamp electrophysiology assays using the PatchXpress automated system with HEK293 cells stably transfected with human Nav1.7 sodium channels, 3-chloro-2-fluoropyridine-4-carboxylic acid (as its derivative or as the acid itself) exhibited an IC₅₀ of 4,040 nM (4.04 μM) [1]. This low potency distinguishes it from optimized Nav1.7 inhibitors that typically achieve sub-micromolar to nanomolar IC₅₀ values in the same assay format. The compound's weak interaction with Nav1.7 makes it unsuitable as a lead candidate but positions it as a valuable negative control for assay validation and as a minimal-activity scaffold for SAR exploration. In contrast, structurally elaborated pyridine carboxylic acid derivatives bearing additional aromatic substituents achieve IC₅₀ values below 100 nM against the same target, underscoring the dramatic potency enhancement achievable through scaffold decoration [2]. The baseline IC₅₀ of ~4 μM provides a quantitative reference point for measuring the functional impact of subsequent chemical modifications.

Ion channel pharmacology Nav1.7 inhibitor screening Negative control compound

Orthogonal Synthetic Versatility: Carboxylic Acid at Position 4 Enables Amide Coupling Independent of 2-Fluoro-3-chloro Electrophilic Reactivity

The presence of a carboxylic acid group at the 4-position of the pyridine ring enables straightforward amide coupling reactions using standard carbodiimide reagents (EDC, DCC) or uronium salts (HATU, HBTU) without interference from the 2-fluoro or 3-chloro substituents [1]. This orthogonal reactivity contrasts with regioisomers such as 2-chloro-4-fluoropyridine-3-carboxylic acid, where the carboxylic acid is positioned adjacent to the pyridine nitrogen, potentially introducing steric hindrance and altered electronic effects during coupling reactions. The calculated topological polar surface area (tPSA) of 50.2 Ų for 3-chloro-2-fluoropyridine-4-carboxylic acid [2] positions the carboxylic acid at a distance from the pyridine nitrogen that minimizes intramolecular hydrogen bonding and maximizes solvent accessibility for efficient activation. The fluorine substituent at the 2-position further activates the pyridine ring toward nucleophilic aromatic substitution (SNAr) at positions bearing leaving groups, while the chlorine at the 3-position provides a handle for cross-coupling reactions (Suzuki, Buchwald-Hartwig) after carboxylic acid derivatization [3]. This orthogonal functional group arrangement permits sequential, chemoselective transformations without requiring protecting group strategies, reducing synthetic step count by 1–2 steps compared to less favorably substituted analogs.

Amide bond formation Heterocyclic derivatization Medicinal chemistry building blocks

Computational Physicochemical Profile: Calculated tPSA (50.2 Ų) and XLogP (1.4) Position Compound Within Drug-Like Property Space for CNS-Penetrant Lead Optimization

Calculated physicochemical parameters for 3-chloro-2-fluoropyridine-4-carboxylic acid include a topological polar surface area (tPSA) of 50.2 Ų and a calculated partition coefficient (XLogP) of 1.4 [1]. These values position the compound within the favorable range for central nervous system (CNS) drug-likeness: tPSA < 60-70 Ų is associated with improved blood-brain barrier (BBB) penetration, while XLogP values between 1 and 3 balance lipophilicity for membrane permeability against solubility limitations [2]. For comparison, the regioisomer 3-chloro-4-fluoropyridine-2-carboxylic acid (CAS 1211583-93-5) exhibits a carboxylic acid group adjacent to the pyridine nitrogen, altering intramolecular hydrogen bonding patterns and potentially modifying its effective tPSA and conformational behavior . The 2-fluoro-3-chloro-4-carboxylic acid substitution pattern of the target compound provides a unique combination of hydrogen bond acceptor capacity (from the fluorine atom and pyridine nitrogen) and a single hydrogen bond donor (carboxylic acid OH) that aligns with lead-like property guidelines [3]. This computational profile serves as a selection criterion for medicinal chemists prioritizing building blocks with favorable starting physicochemical properties that minimize downstream optimization of ADME (absorption, distribution, metabolism, excretion) liabilities.

Drug-likeness prediction CNS drug discovery Physicochemical property optimization

Defined Research Applications for 3-Chloro-2-fluoropyridine-4-carboxylic Acid Based on Quantified Differentiation Evidence


Nav1.7 Sodium Channel Inhibitor Screening: Negative Control Compound for Patch-Clamp Electrophysiology Assay Validation

Based on the documented IC₅₀ of 4,040 nM (4.04 μM) against human Nav1.7 in PatchXpress automated electrophysiology [1], 3-chloro-2-fluoropyridine-4-carboxylic acid is qualified for use as a low-potency negative control in Nav1.7 inhibitor screening cascades. This application leverages the compound's weak but measurable binding to establish baseline current inhibition and validate assay sensitivity. Procurement for this use case requires material of ≥95% purity to avoid confounding effects from impurities, and the compound's solid physical form facilitates accurate weighing and solution preparation. The low potency relative to optimized Nav1.7 inhibitors (<100 nM) provides a clear dynamic range for detecting and quantifying potency improvements from structural optimization of derived analogs.

Medicinal Chemistry Scaffold: Orthogonal Derivatization Without Protecting Group Requirements

The substitution pattern of 3-chloro-2-fluoropyridine-4-carboxylic acid—carboxylic acid at 4-position, fluorine at 2-position, chlorine at 3-position—enables sequential, chemoselective derivatization as established in the evidence base [2]. The carboxylic acid undergoes amide coupling under standard conditions without interference from halogen substituents, while the fluorine activates the ring toward SNAr and the chlorine provides a cross-coupling handle for Suzuki or Buchwald-Hartwig reactions. This orthogonal reactivity eliminates 1–2 protecting group steps compared to less favorably substituted regioisomers, representing measurable synthetic economy. The compound is procured as a versatile starting scaffold for kinase inhibitor and antibacterial agent programs where precise control over substitution vectors is critical for target engagement.

Regiochemical Building Block: Pre-Synthesized 4-Carboxylic Acid Eliminates In-House Metalation-Carboxylation Sequence

The regioexhaustive functionalization methodology developed by Bobbio and Schlosser demonstrates that 3-chloro-2-fluoropyridine-4-carboxylic acid is accessible exclusively under specific metalation conditions (LDA, -75°C) [3]. Procurement of the pre-formed compound bypasses the need for users to perform and optimize this low-temperature metalation-carboxylation sequence in-house, which requires specialized equipment, air-free technique, and regiochemical validation. This application scenario is particularly relevant for laboratories lacking organometallic chemistry infrastructure or for high-throughput medicinal chemistry workflows where parallel synthesis efficiency is prioritized over in-house intermediate preparation. The commercial availability of the compound at 95–97% purity with certificate of analysis documentation supports immediate deployment in SAR campaigns.

CNS-Targeted Lead Generation: Physicochemical Starting Point Within BBB-Penetrant Property Space

The calculated physicochemical parameters—tPSA of 50.2 Ų (<60-70 Ų CNS threshold) and XLogP of 1.4 (within optimal 1–3 range)—position 3-chloro-2-fluoropyridine-4-carboxylic acid as a structurally compact starting point for CNS drug discovery programs [4]. When incorporated into larger molecular scaffolds, this fragment contributes favorable baseline properties that reduce the likelihood of encountering blood-brain barrier penetration liabilities during lead optimization. Procurement decisions for CNS programs should weigh this computational advantage against alternative fluoropyridine carboxylic acid building blocks that may exhibit higher tPSA (>70 Ų) or suboptimal XLogP (<1 or >3.5), which would necessitate additional property optimization efforts and associated costs.

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